Cas no 1267269-12-4 (7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one)

7-Amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound featuring a tetrahydroisoquinoline core with an amino substituent at the 7-position and a propyl group at the 2-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The presence of the amino group enhances reactivity, enabling further functionalization, while the propyl side chain may influence lipophilicity and binding affinity. The compound serves as a valuable intermediate in the synthesis of biologically active molecules, including potential CNS-targeting agents. Its well-defined scaffold offers opportunities for structure-activity relationship studies, making it a useful building block in medicinal chemistry and drug discovery.
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one structure
1267269-12-4 structure
Product name:7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No:1267269-12-4
MF:C12H16N2O
Molecular Weight:204.268242835999
CID:6275171
PubChem ID:64223542

7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

    • 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
    • EN300-1105517
    • CS-0349166
    • 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one
    • AKOS013544178
    • 1267269-12-4
    • インチ: 1S/C12H16N2O/c1-2-6-14-7-5-9-3-4-10(13)8-11(9)12(14)15/h3-4,8H,2,5-7,13H2,1H3
    • InChIKey: GMAREXPIMCWECB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2CCN1CCC)N

計算された属性

  • 精确分子量: 204.126263138g/mol
  • 同位素质量: 204.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • XLogP3: 1.6

7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1105517-2.5g
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
1267269-12-4 95%
2.5g
$1230.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419836-100mg
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one
1267269-12-4 98%
100mg
¥20379.00 2024-08-09
Enamine
EN300-1105517-5g
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
1267269-12-4 95%
5g
$1821.0 2023-10-27
Enamine
EN300-1105517-0.5g
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
1267269-12-4 95%
0.5g
$603.0 2023-10-27
Enamine
EN300-1105517-5.0g
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
1267269-12-4
5g
$2485.0 2023-06-10
Enamine
EN300-1105517-10.0g
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
1267269-12-4
10g
$3683.0 2023-06-10
Enamine
EN300-1105517-0.1g
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
1267269-12-4 95%
0.1g
$553.0 2023-10-27
Enamine
EN300-1105517-0.25g
7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one
1267269-12-4 95%
0.25g
$579.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419836-1g
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one
1267269-12-4 98%
1g
¥20048.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419836-250mg
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2h)-one
1267269-12-4 98%
250mg
¥19877.00 2024-08-09

7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献

7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-oneに関する追加情報

Introduction to 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1267269-12-4)

7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one is a structurally significant compound belonging to the tetrahydroisoquinoline class, which has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1267269-12-4, represents a promising scaffold for the development of novel therapeutic agents. The unique arrangement of functional groups in its molecular structure contributes to its potential biological activity, making it a subject of intense research interest.

The tetrahydroisoquinoline core is a well-known pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological effects, including neuroprotective, analgesic, and anticancer activities. The presence of an amino group at the 7-position and a propyl substituent at the 2-position in 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one enhances its interactability with biological targets, thereby increasing its pharmacological relevance. This molecular configuration allows for selective binding to various receptors and enzymes, which is crucial for developing targeted therapies.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one and biological macromolecules. Studies have demonstrated that the compound can modulate key signaling pathways involved in neurodegenerative diseases. For instance, research suggests that derivatives of tetrahydroisoquinolines may interfere with the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. The amino group at the 7-position serves as a hydrogen bond acceptor, enhancing binding affinity to protein targets.

In addition to its potential role in neurodegenerative disorders, 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one has shown promise in the treatment of chronic pain conditions. Preclinical studies have indicated that this compound can interact with opioid receptors without exhibiting typical side effects associated with traditional analgesics. The propyl substituent at the 2-position contributes to its ability to cross the blood-brain barrier, ensuring effective central nervous system penetration. This property is particularly advantageous for developing treatments that require direct action on brain receptors.

The synthesis of 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the production process. For example, catalytic hydrogenation and asymmetric synthesis techniques have been utilized to introduce the propyl group with high enantioselectivity. These advancements not only improve the efficiency of synthesis but also enhance the scalability of producing this compound for further research and development.

From a medicinal chemistry perspective, the structural diversity of tetrahydroisoquinolines makes them an attractive class of compounds for drug discovery. The versatility of functional groups such as hydroxyls, amines, and alkyl chains allows for fine-tuning of pharmacological properties. In particular, 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one exemplifies how strategic modifications can enhance bioactivity while minimizing toxicity. This balance is critical for developing safe and effective therapeutic agents.

Current research is focused on exploring novel derivatives of tetrahydroisoquinolines, including 7-amino-2-propyl-1,2,3,4-tetrahydroisoquinolin-1-one, to identify new therapeutic applications. Investigational studies are underway to evaluate their efficacy in treating not only neurodegenerative diseases but also other conditions such as depression and Parkinson's disease. The amino group at the 7-position plays a pivotal role in modulating neurotransmitter release and receptor activity, which are central mechanisms in these disorders.

The growing body of evidence supporting the therapeutic potential of tetrahydroisoquinoline derivatives has spurred interest from pharmaceutical companies looking to develop next-generation drugs. Collaborative efforts between academic researchers and industry scientists are accelerating the translation of laboratory findings into clinical applications. This interdisciplinary approach ensures that compounds like 7-amino-2-propyl-1, which exhibit promising preclinical profiles, are rigorously tested for safety and efficacy before entering human trials.

In conclusion, 7-amino- prop- tetrahydro-

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd